molecular formula C14H13FN2O3S B10991838 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B10991838
M. Wt: 308.33 g/mol
InChI Key: PTHFQTQLOQTVOJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically relevant motifs: a 6-fluoroindole scaffold and a sulfone-containing dihydrothiophene ring connected via an acetamide linker. The indole nucleus is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities; the incorporation of a fluorine atom at the 6-position is a common strategy to modulate a compound's electronic properties, metabolic stability, and binding affinity . The acetamide functional group is a prevalent pharmacophore found in numerous bioactive molecules and often serves as a key connector to engage biological targets through hydrogen bonding . The 1,1-dioxido-2,3-dihydrothiophen-3-yl group represents a sulfone moiety, which can significantly influence a molecule's solubility and electrostatic interactions with target proteins. Researchers can utilize this compound as a core structure for the design and synthesis of novel molecules, particularly in developing potential agents for various therapeutic areas. Given the documented roles of its components, this acetamide derivative is a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns in early-stage pharmaceutical research.

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C14H13FN2O3S/c15-11-2-1-10-3-5-17(13(10)7-11)8-14(18)16-12-4-6-21(19,20)9-12/h1-7,12H,8-9H2,(H,16,18)

InChI Key

PTHFQTQLOQTVOJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Biological Activity

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities as reported in the literature.

  • Molecular Formula: C16H14N2O4S
  • Molecular Weight: 330.36 g/mol
  • CAS Number: 2923008-42-6
  • Structure: The compound features a thiophene ring with a dioxido group and an indole moiety, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiophene derivative followed by the introduction of the indole group through coupling reactions. The specific methodologies can vary based on desired yields and purity levels.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiophene and indole have been reported to inhibit various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AH460 (Lung)10Apoptosis induction
Compound BMCF7 (Breast)15Cell cycle arrest
N-(1,1-Dioxido...)A549 (Lung)TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar thiophene derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis.

Table 2: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus8 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLMembrane disruption

Case Studies

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated a series of indole-thiophene derivatives for their anticancer activities. The compound exhibited significant cytotoxicity against multiple cancer cell lines, with a notable IC50 value indicating strong potential as an anticancer agent.
  • Antimicrobial Efficacy : Research conducted on thiophene-based compounds demonstrated their effectiveness against resistant bacterial strains. The study concluded that these compounds could serve as a basis for developing new antibiotics targeting resistant pathogens.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Core Modifications

Sulfone-Containing Heterocycles
  • N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide () :
    This analog replaces the 6-fluoroindole with a 3-methoxyphenyl group. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing fluoro substituent in the target compound. Such substitutions may alter solubility and receptor binding .
  • 2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide (): The dihydrothiophene sulfone is replaced by a benzothiazole sulfone.
Isoindole and Phthalimide Derivatives
  • N-(1,3-dioxoisoindol-2-yl)acetamide () :
    The isoindole-1,3-dione core lacks the sulfone group but shares the acetamide linker. This compound highlights how nitrogen-rich heterocycles can influence hydrogen bonding and crystallinity .

Substituent Variations

Indole Modifications
  • 2-(6-Fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide (): This bis-indole derivative contains dual fluoroindole groups. The additional indole may enhance π-π stacking interactions, though steric hindrance could reduce bioavailability compared to the mono-indole target compound .
  • N-(2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide () :
    Incorporates a benzo-thiadiazole sulfone instead of dihydrothiophene. The extended aromatic system may increase lipophilicity and alter target selectivity .
Aromatic and Aliphatic Substituents
  • N-(3-Trifluoroacetyl-indol-7-yl) Acetamides () :
    Trifluoroacetyl groups introduce strong electron-withdrawing effects, which may enhance metabolic resistance but reduce solubility compared to the fluoroindole group in the target compound .
  • N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives () :
    Thiadiazole-based analogs demonstrate how sulfur-containing heterocycles can modulate electronic properties and biological activity, though they lack the indole moiety .

Data Tables: Key Structural and Property Comparisons

Table 1. Heterocyclic Core Variations

Compound Name Core Structure Key Substituent Melting Point (°C) Reference
Target Compound Dihydrothiophene sulfone 6-Fluoroindole N/A
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(3-methoxyphenyl)acetamide Dihydrothiophene sulfone 3-Methoxyphenyl N/A
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Benzothiazole sulfone 2-Ethylphenyl N/A

Table 2. Indole-Containing Analogs

Compound Name Indole Position/Substituent Additional Groups Biological Notes Reference
Target Compound 1-position, 6-fluoro Dihydrothiophene sulfone N/A
2-(6-Fluoro-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide 1- and 3-positions Bis-fluoroindole Potential dual binding
N-(3-Trifluoroacetyl-indol-7-yl) Acetamide (4f) 7-position Trifluoroacetyl Antiplasmodial activity

Preparation Methods

Synthesis of 6-Fluoro-1H-indole

The 6-fluoroindole core is typically synthesized via electrophilic fluorination or cyclization of fluorinated precursors .

Electrophilic Fluorination of Indole

A modified Sandmeyer reaction introduces fluorine at the 6-position of indole. Using N-fluoropyridinium salts (e.g., N-fluoropyridinium triflate) in dichloromethane at −40°C for 4 hours achieves regioselective fluorination with 68–72% yield. Alternative methods employ Selectfluor® in acetonitrile at 60°C, though this risks over-fluorination.

Cyclization of 4-Fluoro-2-nitrotoluene Derivatives

Reductive cyclization of 4-fluoro-2-nitrostyrene derivatives using Pd/C under hydrogen gas (1 atm, 25°C) generates 6-fluoroindole in 85% yield. This method avoids harsh fluorinating agents, enhancing safety and scalability.

Preparation of 1,1-Dioxido-2,3-dihydrothiophen-3-amine

The thiophene dioxide moiety is synthesized via oxidation of dihydrothiophene followed by amination.

Oxidation of 2,3-Dihydrothiophene

Treatment of 2,3-dihydrothiophene with hydrogen peroxide (30%) in acetic acid at 80°C for 6 hours yields 1,1-dioxido-2,3-dihydrothiophene. Prolonged heating (>8 hours) leads to over-oxidation, reducing yields to <50%.

Amination via Nucleophilic Substitution

Reacting 1,1-dioxido-2,3-dihydrothiophene-3-sulfonate with ammonium hydroxide in tetrahydrofuran (THF) at 25°C for 12 hours produces the 3-amine derivative in 78% yield. Catalytic triethylamine (10 mol%) accelerates the reaction, completing it in 6 hours.

Synthesis of 2-(6-Fluoro-1H-indol-1-yl)acetic Acid

The acetamide precursor is formed via alkylation of 6-fluoroindole with bromoacetyl bromide.

Alkylation with Bromoacetyl Bromide

6-Fluoroindole reacts with bromoacetyl bromide in dimethylformamide (DMF) at 0°C under nitrogen, using sodium hydride (1.1 equiv) as a base. After 3 hours, the mixture is quenched with ice water, yielding 2-(6-fluoro-1H-indol-1-yl)acetic acid in 82% purity.

Carboxylic Acid Activation

The acetic acid derivative is activated with 1,1′-carbonyldiimidazole (CDI) in THF at 25°C for 2 hours, forming the imidazolide intermediate. This step ensures efficient amide bond formation in subsequent reactions.

Amide Bond Formation and Final Product Assembly

Coupling the intermediates via amide bond formation is the final critical step.

CDI-Mediated Amidation

The activated acetic acid reacts with 1,1-dioxido-2,3-dihydrothiophen-3-amine in dry DMF at 25°C for 12 hours, achieving 89% conversion. Excess amine (1.2 equiv) minimizes side products.

Reaction Conditions Table

ParameterValueSource
SolventDry DMF
Temperature25°C
Reaction Time12 hours
Yield89%

Alternative Coupling Agents

HATU and EDC/HOBt systems have been explored but show lower yields (72–75%) due to sensitivity to the thiophene dioxide’s electron-withdrawing effects.

Purification and Characterization

Final purification employs flash chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethyl acetate/isopropyl ether (1:2).

Characterization Data

  • Melting Point : 157–159°C

  • ¹H NMR (DMSO-d₆) : δ 4.45 (s, 1H), 4.57 (s, 2H), 7.20 (br. s, 2H)

  • HPLC Purity : >98%

Scalability and Process Optimization

Key challenges include minimizing over-oxidation of the thiophene ring and improving fluorination regioselectivity.

Large-Scale Fluorination

Using continuous-flow reactors with Selectfluor® reduces reaction time to 30 minutes and improves yield to 80%.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in amidation reduces environmental impact while maintaining 85% yield .

Q & A

Basic: What synthetic strategies are effective for preparing N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(6-fluoro-1H-indol-1-yl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the indole and dihydrothiophene moieties. For example:

Indole Activation : Introduce the 6-fluoro substituent via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Acetamide Coupling : Link the indole to the dihydrothiophene-sulfone via a nucleophilic acyl substitution. A common approach uses carbodiimide crosslinkers (e.g., EDC/HOBt) to activate the carboxylic acid intermediate .

Sulfone Formation : Oxidize the thiophene ring to the sulfone using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane .
Key Considerations :

  • Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) is critical to isolate intermediates .
  • Monitor reaction progress using TLC (hexane:EtOAc 8:2) and confirm structures with 1H^1H-NMR and HRMS .

Advanced: How can conflicting biological activity data for this compound be resolved across studies?

Methodological Answer:
Contradictions may arise due to assay variability, impurity profiles, or differential binding conformations. Strategies include:

Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., FP-TDP-43 aggregation inhibition) assays .

Dose-Response Analysis : Perform IC50_{50} determinations in triplicate to rule out false positives/negatives .

Structural Confirmation : Use X-ray crystallography or 2D-NMOSY to verify binding poses, especially for the sulfone and indole moieties .

Purity Checks : Analyze batches via HPLC (>98% purity) to exclude off-target effects from synthetic byproducts .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • 1H^1H- and 13C^{13}C-NMR : Assign peaks for the dihydrothiophene (δ ~3.5–4.0 ppm for CH2_2 groups), sulfone (δ ~7.2–7.8 ppm for aromatic protons), and indole (δ ~10.5 ppm for NH) .
  • IR Spectroscopy : Confirm the sulfone group (S=O stretch at ~1300 cm1^{-1}) and acetamide carbonyl (C=O at ~1670 cm1^{-1}) .
  • HRMS : Validate molecular weight (calculated for C14_{14}H13_{13}FN2_2O3_3S: 308.06 g/mol) with <2 ppm error .

Advanced: How does the sulfone group influence the compound’s pharmacokinetic properties?

Methodological Answer:
The 1,1-dioxido group enhances metabolic stability and solubility:

Solubility : Sulfone increases polarity, improving aqueous solubility (logP reduced by ~0.5–1.0 units vs. non-sulfone analogs) .

Metabolism : Resistance to CYP450 oxidation due to electron-withdrawing sulfone, as shown in microsomal stability assays (t1/2_{1/2} >120 mins) .

Membrane Permeability : Use Caco-2 assays to quantify permeability; sulfone may reduce passive diffusion but enhance active transport via sulfotransferases .

Basic: What are the key stability considerations for this compound during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the indole and sulfone groups .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond .
  • Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to TDP-43 or 5-HT receptors. Prioritize poses where the sulfone forms hydrogen bonds with Lys or Arg residues .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the indole-dihydrothiophene conformation in lipid bilayers .

QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using Random Forest algorithms and PubChem BioAssay data .

Table 1: Key Synthetic Intermediates and Conditions

StepIntermediateReagents/ConditionsYield (%)Ref.
16-FluoroindoleSelectfluor®, DMF, 60°C78
2Thiophene-Sulfonem-CPBA, CH2_2Cl2_2, RT85
3Acetamide CouplingEDC/HOBt, DIPEA, DCM65

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